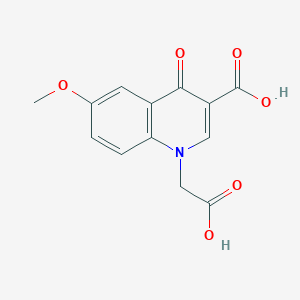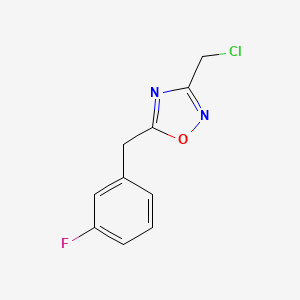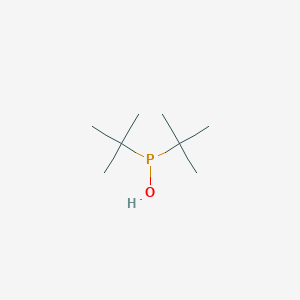
DI-Tert-butylhydroxyphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-Tert-butylhydroxyphosphine is an organophosphorus compound characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions due to their unique electronic and steric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butylhydroxyphosphine typically involves the reaction of tert-butylmagnesium chloride with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
DI-Tert-butylhydroxyphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines, which have various applications in catalysis and material science.
Applications De Recherche Scientifique
DI-Tert-butylhydroxyphosphine has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which DI-Tert-butylhydroxyphosphine exerts its effects involves its ability to donate electron density to metal centers in catalytic reactions. This donation stabilizes the metal center and facilitates the formation of reactive intermediates. The molecular targets include various transition metals, and the pathways involved often include oxidative addition and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
DI-Tert-butylchlorophosphine: Similar in structure but contains a chlorine atom instead of a hydroxyl group.
Tertiary Phosphines: A broad class of compounds with similar P-C bonds but varying substituents.
Uniqueness
DI-Tert-butylhydroxyphosphine is unique due to its specific combination of steric bulk from the tert-butyl groups and the reactive hydroxyl group. This combination allows for unique reactivity patterns and applications that are not possible with other tertiary phosphines.
Propriétés
Numéro CAS |
52809-04-8 |
|---|---|
Formule moléculaire |
C8H19OP |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
ditert-butylphosphinous acid |
InChI |
InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3 |
Clé InChI |
RKTKWZAIKQNOIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


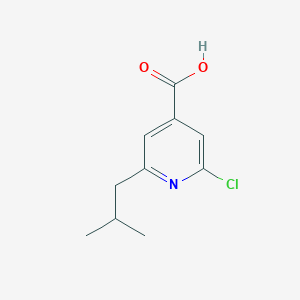
![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)
![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)
![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)

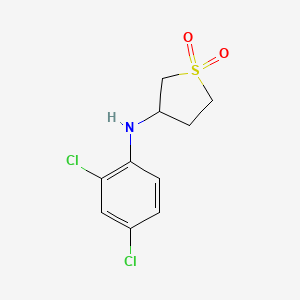

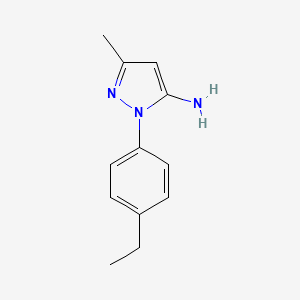
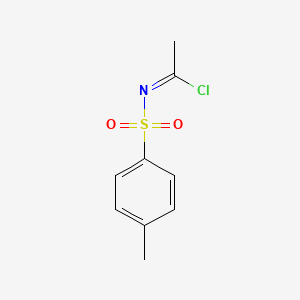
![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
